molecular formula C23H17ClN2O3 B3647170 N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-methylbenzamide

N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-methylbenzamide

Cat. No.: B3647170
M. Wt: 404.8 g/mol
InChI Key: DEAVGVMZJQGFAC-UHFFFAOYSA-N
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Description

This compound belongs to a class of targeted anti-tumor drugs. It can inhibit tumor growth by interfering with cell proliferation and regulating the cell cycle .


Synthesis Analysis

The synthesis of this compound is usually achieved through chemical synthesis . More detailed information about the synthesis process can be found in the referenced literature .


Molecular Structure Analysis

The molecular formula of this compound is C22H15ClN2O4 . More detailed information about its molecular structure can be found in the referenced literature .


Chemical Reactions Analysis

This compound acts as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It potentiates mGluR5 responses by a mechanism that is distinct from that of other known modulators .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 539.7±50.0 °C. It has a density of 1.505 and is soluble in DMSO at concentrations greater than 20mg/mL .

Mechanism of Action

This compound potentiates mGluR5 responses by a mechanism that is distinct from that of other known modulators. It does not bind to the MPEP site, a previously identified negative allosteric modulator of this receptor .

Safety and Hazards

This compound should be used and stored according to safety procedures. Avoid direct contact with skin, eyes, and mucous membranes. If ingested or inhaled, seek immediate medical attention .

Properties

IUPAC Name

N-[4-chloro-3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-14-6-2-3-7-17(14)21(27)25-16-10-11-20(24)15(12-16)13-26-22(28)18-8-4-5-9-19(18)23(26)29/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAVGVMZJQGFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-methylbenzamide

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